Isoxepac, chemically known as 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). [, , , ] While its development for the treatment of inflammatory conditions was discontinued, its unique properties have made it a valuable tool in scientific research. Isoxepac's role in research extends to its synthesis, chemical reactivity, and interactions within biological systems.
Alternative synthetic strategies involve the use of Wittig-Horner reagents [] or palladium-catalyzed fluoro-carbonylation reactions. [] Additionally, sustainable approaches utilizing thiourea dioxide as a sulfur dioxide surrogate have been investigated for late-stage sulfonation of Isoxepac. []
While Isoxepac was initially investigated for its anti-inflammatory activity, its precise mechanism of action in this context remains incompletely understood. Like other NSAIDs, it is believed to exert its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4